molecular formula C23H25ClN4O B4624399 (4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE

(4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE

Cat. No.: B4624399
M. Wt: 408.9 g/mol
InChI Key: CCNODHMOOMYXLO-UHFFFAOYSA-N
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Description

(4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that features a quinoline core structure substituted with a pyridyl group, a chloro group, and a butylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

(4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-ETHYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE: Similar structure but with an ethyl group instead of a butyl group.

    (4-METHYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

(4-BUTYLPIPERAZINO)[6-CHLORO-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The butyl group can influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets.

Properties

IUPAC Name

(4-butylpiperazin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O/c1-2-3-10-27-11-13-28(14-12-27)23(29)20-16-22(17-6-8-25-9-7-17)26-21-5-4-18(24)15-19(20)21/h4-9,15-16H,2-3,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNODHMOOMYXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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